molecular formula C19H11N3Na2O7S2 B10769159 disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

Cat. No.: B10769159
M. Wt: 503.4 g/mol
InChI Key: IFVGQKHFUZRWNA-UHFFFAOYSA-L
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Description

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate is a synthetic organic compound known for its vibrant color and its role as an inhibitor in biochemical research. It is a cell-permeable compound that acts as a potent inhibitor of protein tyrosine phosphatases, specifically SHP-1 and SHP-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate has several scientific research applications:

    Biochemistry: It is used as an inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases, which are involved in cell signaling pathways.

    Cell Biology: The compound is utilized to study the role of protein tyrosine phosphatases in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Research on its potential therapeutic applications in diseases like cancer and autoimmune disorders is ongoing.

    Industry: It is used as a dye and in the development of colorimetric assays

Mechanism of Action

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate exerts its effects by inhibiting the activity of SHP-1 and SHP-2 protein tyrosine phosphatases. These enzymes play a crucial role in dephosphorylating tyrosine residues on proteins, which is a key regulatory mechanism in cell signaling. By inhibiting these phosphatases, the compound affects various signaling pathways, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline-5-sulfonic acid: A precursor in the synthesis of the compound.

    6-amino-2-naphthalenesulfonic acid: Another precursor used in the diazotization step.

    Disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate: A closely related compound with similar inhibitory properties.

Uniqueness

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate is unique due to its high selectivity and potency as an inhibitor of SHP-1 and SHP-2. Its cell-permeable nature allows it to be used effectively in various in vitro and in vivo studies, making it a valuable tool in biochemical and medical research .

Properties

Molecular Formula

C19H11N3Na2O7S2

Molecular Weight

503.4 g/mol

IUPAC Name

disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

InChI

InChI=1S/C19H13N3O7S2.2Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

IFVGQKHFUZRWNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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